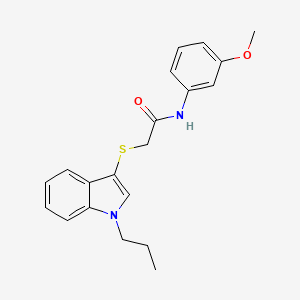

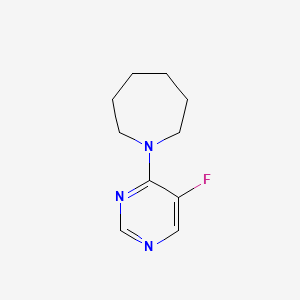

N-(2-(5-乙酰硫代噻吩-2-基)乙基)-2-(2-氟苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar acetamide derivatives involves multi-step chemical processes, starting from basic aromatic compounds or aniline derivatives. For example, the synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, a potent ligand, demonstrates the complexity and precision required in synthesizing such molecules. The process typically involves reactions such as acetylation, esterification, and alkylation under controlled conditions to ensure the introduction of specific functional groups at desired positions in the molecule (Ming-Rong Zhang et al., 2005).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to aromatic rings, possibly substituted with other functional groups such as fluoro, methoxy, or ethyl groups. Crystal structure analysis and spectroscopic methods (NMR, IR, MS) are commonly employed to elucidate their structure, revealing details such as molecular geometry, bond lengths, and angles, which are crucial for understanding their reactivity and properties. For instance, the synthesis and crystal structure analysis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate highlight the importance of structural determination in assessing the compound's potential bioactivity (Gabriel Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

The chemical behavior of these compounds is influenced by their functional groups, leading to reactions such as nucleophilic substitution, deacetylation, or conjugation with other molecules. Their reactivity can be exploited in the synthesis of more complex molecules or in modifications intended to enhance their biological activity or reduce toxicity.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability play a significant role in the practical application of these compounds. For example, modifications in the structure of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs were aimed at improving solubility and biological activity, demonstrating the impact of physical properties on the compound's utility (K. Shukla et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for specific interactions (e.g., hydrogen bonding, pi-pi stacking), are essential for designing compounds with desired functionalities. The chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide showcases the importance of understanding chemical properties for achieving specific outcomes (Deepali B Magadum & G. Yadav, 2018).

科学研究应用

合成和机理洞察

化学选择性乙酰化:Magadum和Yadav(2018)的研究表明,使用固定化脂肪酶将2-氨基酚选择性单乙酰化为N-(2-羟基苯基)乙酰胺,这是合成抗疟疾药物的中间体。这一过程优化揭示了类似化合物在药物合成中的潜力,强调了酰基供体和反应条件在实现所需选择性和产率方面的作用(Magadum & Yadav, 2018)。

抑制谷氨酰胺酶用于癌症治疗:对BPTES类似物的研究,包括结构类似于给定化合物的结构,突出了它们作为谷氨酰胺酶抑制剂的作用。这些化合物通过抑制癌细胞代谢中的关键酶,在癌症治疗中显示出潜力,展示了这类分子的治疗潜力(Shukla et al., 2012)。

在疾病治疗和诊断中的应用

除草活性:Wu等人(2011)设计并合成了新型N-(2-氟-5-(3-甲基-2,6-二氧-4-(三氟甲基)-2,3-二氢嘧啶-1(6H)-基)苯基)-2-苯氧基)乙酰胺,展示了它们对双子叶杂草的强效除草活性。这展示了类似化合物在农业应用中的潜力(Wu et al., 2011)。

抗炎和镇痛活性:新型2-(取代苯氧基)乙酰胺衍生物的合成显示出显著的抗炎和镇痛活性。这些发现表明这类化合物在开发用于治疗炎症和疼痛的新型治疗剂方面的潜力(Rani et al., 2014)。

属性

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3S/c1-11(19)15-7-6-12(22-15)8-9-18-16(20)10-21-14-5-3-2-4-13(14)17/h2-7H,8-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLCYDJTOGDLAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)COC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2481888.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2481891.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea](/img/structure/B2481893.png)

![Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2481894.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2481895.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2481896.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2481898.png)

![Ethyl 4,5-dimethyl-2-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2481905.png)

![2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde](/img/structure/B2481906.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2481908.png)